molecular formula C13H12ClN5 B1384770 6-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 100376-17-8

6-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1384770
M. Wt: 273.72 g/mol
InChI Key: NNNRJIBKLYARMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C16H13Cl2N5OS . It’s also known by several synonyms, including “N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide” and “2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide” among others .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The compound also contains chloro, methyl, and phenyl groups .


Physical And Chemical Properties Analysis

The molecular weight of “6-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is 394.3 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • This compound, as part of the 1H-pyrazolo[3,4-d]pyrimidine class, is notable for its role in various pharmacological activities. Research has explored the nucleophilic substitution reactions involving this compound to produce derivatives with potential pharmacological significance. One study demonstrated the selective production of a 4-substituted product through nucleophilic substitution, confirming its structure through various analytical methods including high-resolution mass spectrometry, NMR, and X-ray analysis (Ogurtsov & Rakitin, 2021).

Pharmacological Properties and Applications

  • Pyrazolo[3,4-d]pyrimidine derivatives show promise in pharmacology due to their unique chemical structure. They have been studied as intermediates for various disubstituted derivatives, which may have useful pharmacological properties. This highlights the potential for developing new therapeutic agents based on these chemical structures (Ogurtsov & Rakitin, 2021).

Exploration in Heterocyclic Chemistry

  • The compound is part of broader research into tricyclic heteroaromatic systems, emphasizing the importance of pyrazolo[3,4-d]pyrimidines in developing new chemical entities. These studies contribute significantly to the understanding of heterocyclic chemistry, which is crucial for the development of novel pharmaceuticals and agrochemicals (Golec, Scrowston & Dunleavy, 1992).

Potential in Developing New Compounds

  • Research into pyrazolo[3,4-d]pyrimidine derivatives is ongoing, with studies focusing on the synthesis of new compounds that could have significant applications in various fields including medicine and agriculture. The versatility of these compounds in chemical reactions makes them a valuable focus of study for developing new chemical entities with potential practical applications (Heravi, Motamedi, Bamoharram & Seify, 2007).

Insights into Molecular Structure and Hydrogen Bonding

  • Understanding the molecular structure and hydrogen bonding patterns of such compounds is vital for their application in drug design and material science. Studies have focused on the crystalline structure of derivatives, providing insights into their molecular geometry and intermolecular interactions, which are critical for their potential applications in various scientific fields (Trilleras, Quiroga, Cobo, Marchal, Nogueras, Low & Glidewell, 2008).

properties

IUPAC Name

6-chloro-1-methyl-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5/c1-8-5-3-4-6-10(8)16-11-9-7-15-19(2)12(9)18-13(14)17-11/h3-7H,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNRJIBKLYARMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.